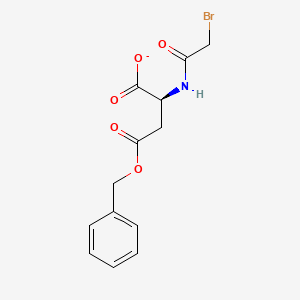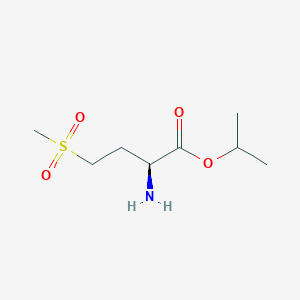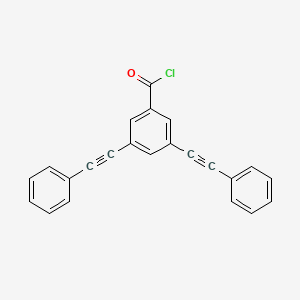
3,5-Bis(phenylethynyl)benzoyl Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Bis(phenylethynyl)benzoyl Chloride is an organic compound with the molecular formula C23H13ClO. It is a derivative of benzoyl chloride, where the hydrogen atoms at the 3 and 5 positions of the benzene ring are replaced by phenylethynyl groups. This compound is known for its unique chemical properties and is used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,5-Bis(phenylethynyl)benzoyl Chloride can be synthesized through a multi-step process. One common method involves the reaction of 3,5-dibromobenzoyl chloride with phenylacetylene in the presence of a palladium catalyst. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine to facilitate the coupling reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Bis(phenylethynyl)benzoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: The phenylethynyl groups can undergo coupling reactions with other alkynes or aryl halides in the presence of suitable catalysts.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and phenylethynyl derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Bases: Such as triethylamine, are used to neutralize the acidic by-products and drive the reaction to completion.
Solvents: Organic solvents like dichloromethane or toluene are commonly used to dissolve the reactants and provide a suitable medium for the reaction.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, in a coupling reaction with phenylacetylene, the product would be a bis(phenylethynyl) derivative.
Wissenschaftliche Forschungsanwendungen
3,5-Bis(phenylethynyl)benzoyl Chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Wirkmechanismus
The mechanism of action of 3,5-Bis(phenylethynyl)benzoyl Chloride involves its ability to undergo various chemical reactions that modify its structure and properties. The phenylethynyl groups can interact with molecular targets, such as enzymes or receptors, through covalent bonding or non-covalent interactions. These interactions can alter the activity of the target molecules and influence biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Bis(trifluoromethyl)benzoyl Chloride: Similar in structure but with trifluoromethyl groups instead of phenylethynyl groups.
3,5-Dichlorobenzoyl Chloride: Contains chlorine atoms at the 3 and 5 positions instead of phenylethynyl groups.
3,5-Dimethylbenzoyl Chloride: Features methyl groups at the 3 and 5 positions.
Uniqueness
3,5-Bis(phenylethynyl)benzoyl Chloride is unique due to the presence of phenylethynyl groups, which impart distinct electronic and steric properties. These properties make it a valuable compound for specific applications in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
182047-76-3 |
|---|---|
Molekularformel |
C23H13ClO |
Molekulargewicht |
340.8 g/mol |
IUPAC-Name |
3,5-bis(2-phenylethynyl)benzoyl chloride |
InChI |
InChI=1S/C23H13ClO/c24-23(25)22-16-20(13-11-18-7-3-1-4-8-18)15-21(17-22)14-12-19-9-5-2-6-10-19/h1-10,15-17H |
InChI-Schlüssel |
JTTPLQWUFFWXAS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C#CC2=CC(=CC(=C2)C(=O)Cl)C#CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



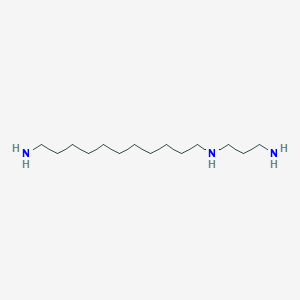
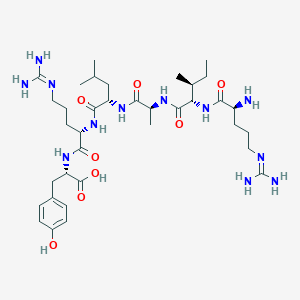
![2H-Imidazole-2-thione,1,3-dihydro-4-methyl-1-[(4-nitrophenyl)amino]-5-phenyl-](/img/structure/B12564759.png)
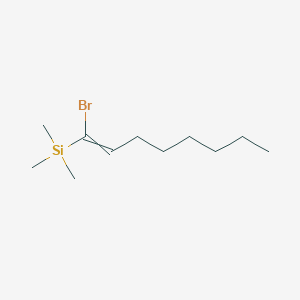
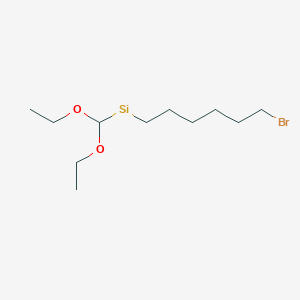
![Benzoic acid;1-phenylbicyclo[3.3.1]non-2-en-9-ol](/img/structure/B12564767.png)
![Benzene, [2-(methylenecyclopropyl)ethyl]-](/img/structure/B12564771.png)


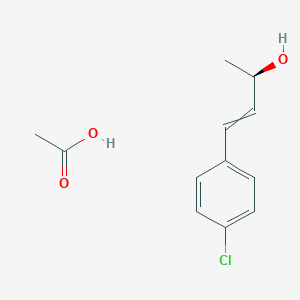
![N-[(E)-(Dimethylamino)methylidene]-2-phenoxyacetamide](/img/structure/B12564801.png)
